1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Description
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and pyridine ring at the [3,4-c] positions. Notably, Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a prominent derivative approved as a direct oral anticoagulant (DOAC) targeting blood coagulation factor Xa (FXa) . Its high potency, selectivity, and oral bioavailability highlight the therapeutic relevance of this core structure.
The thermodynamic stability of the 1H-pyrazolo[3,4-c]pyridine core, as demonstrated by its resistance to acid-catalyzed deprotection under harsh conditions, further enhances its synthetic utility .
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)6-4-1-2-9-3-5(4)10-11-6/h1-3H,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOGKMRAGGLHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Aminocarbonylation Method
A highly efficient and modern approach involves the palladium-catalyzed aminocarbonylation of 3-iodo-1H-pyrazolo[3,4-c]pyridine derivatives to introduce the carboxamide group at the 3-position.
-
- Uses commercially available 3-iodo-1H-pyrazolo[3,4-c]pyridine as the starting material.
- Carbon monoxide (CO) is generated ex situ from bench-stable reagents (e.g., formic acid) using a two-chamber reactor system, avoiding direct handling of toxic CO gas.
- A wide range of primary and secondary amines can be employed to generate diverse carboxamide derivatives.
- The reaction proceeds under mild conditions with excellent yields (up to 99%).
-
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (5 mol%)
- Base: Na₂CO₃ (3 equivalents)
- Solvent: Toluene
- Temperature: 100 °C
- Time: 18 hours
-
- High functional group tolerance.
- Avoids formation of side products like dicarbonylation or β-ketoamide derivatives.
- Scalable and operationally simple.
| Entry | Amine Nucleophile | Product Yield (%) | Notes |
|---|---|---|---|
| 1 | Benzylamine | 99 | Prototypical amine |
| 2 | p-Methoxybenzylamine | 95 | Electron-donating substituent |
| 3 | Pyrazinyl amine | 95 | Heterocyclic amine |
| 4 | Dimethylamine hydrochloride | 82 | Tertiary amide formation |
| 5 | N-Methylaniline | 57 | Sterically hindered secondary amine |
| 6 | 2-Oxa-6-azaspiro[3.3]heptane | 75 | Complex heterocyclic amine |
| 7 | Tetrahydroisoquinoline | 98 | High yield with bulky amine |
Ring-Closure Reaction Using 2-Chloro-3-pyridinecarboxaldehyde
Another method involves a ring-closure reaction starting from 2-chloro-3-pyridinecarboxaldehyde with hydrazine derivatives to form the pyrazolo[3,4-b]pyridine core, which can be adapted for the c-isomer.
-
- Solvent: Dimethylformamide (DMF)
- Reagents: Oxammonium hydrochloride and triethylamine
- Temperature: 60 °C
- Reaction time: 6–8 hours
-
- Varying the molar ratio of oxammonium hydrochloride to starting aldehyde affects yield.
- Yields reported range from 43% to 85% depending on conditions.
| Entry | Oxammonium Hydrochloride (g) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 10 | 6 | 43 |
| 2 | 50 | 8 | 71 |
| 3 | 25 | 8 | 85 |
- Notes:
- The process is relatively simple and uses inexpensive starting materials.
- Purification may require column chromatography, which can be a limitation for scale-up.
- The method is suitable for industrial production due to mild conditions and good yields.
Functionalization of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffolds
Selective elaboration of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds via cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig amination) enables introduction of diverse substituents, including the carboxamide group at the 3-position.
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- Synthesis of 5-chloro- or 5-bromo-1H-pyrazolo[3,4-c]pyridine via diazotization and halogenation.
- Selective protection and N-alkylation at N-1 or N-2 positions.
- Tandem borylation and Suzuki–Miyaura cross-coupling at C-3.
- Pd-catalyzed amination at C-5.
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- Enables vectorial functionalization, allowing for diversification at multiple positions.
- Facilitates the synthesis of complex derivatives for drug discovery.
Data adapted from recent research on vectorial functionalization
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-catalyzed aminocarbonylation | 3-Iodo-1H-pyrazolo[3,4-c]pyridine | Pd(OAc)₂, Xantphos, Na₂CO₃, CO surrogate, toluene, 100 °C, 18 h | Up to 99 | High yield, broad amine scope, mild conditions | Requires Pd catalyst, CO handling (surrogate) |
| Ring-closure with 2-chloro-3-pyridinecarboxaldehyde | 2-Chloro-3-pyridinecarboxaldehyde | Oxammonium hydrochloride, triethylamine, DMF, 60 °C, 6–8 h | 43–85 | Simple, inexpensive reagents, scalable | Purification challenges, moderate yields |
| Functionalization of 5-halo derivatives | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Pd-catalyzed cross-couplings, N-alkylation, borylation | Variable | Enables multi-position functionalization | Multi-step, requires halogenated intermediates |
Chemical Reactions Analysis
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide serves as a crucial building block in synthetic chemistry. It is utilized in the development of new synthetic methodologies and as a precursor for more complex molecular architectures. This versatility makes it an essential component in the design of novel chemical entities .
Biology
The compound exhibits promising biological activities:
- Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation by targeting specific signaling pathways associated with cell growth and differentiation .
- Antimicrobial Properties : Research indicates potential effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents .
- Tyrosine Kinase Inhibitors : Its structure has been explored for developing inhibitors for tyrosine kinases, which are pivotal in cancer treatment .
Medicine
Due to its structural similarity to purine bases, this compound is investigated for therapeutic applications:
- Anticoagulant Properties : Derivatives of this compound have been identified as potent inhibitors of blood coagulation factor Xa (FXa), disrupting the coagulation cascade and preventing thrombus formation .
- Potential Drug Development : The compound's ability to modulate various biological pathways positions it as a candidate for drug development targeting diseases such as cancer and thrombosis .
Industry
In industrial applications, this compound is used in:
- Material Development : Its unique properties are leveraged in creating new materials with specific functionalities.
- Catalysis : The compound has been employed as a catalyst in various chemical processes, enhancing reaction rates and selectivity .
Case Study 1: Antitumor Activity
A study demonstrated that modifications to the structure of this compound significantly enhanced its anticancer properties. By introducing various substituents at key positions on the molecule, researchers were able to improve its potency against specific cancer cell lines. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents .
Case Study 2: Anticoagulant Development
Research focused on synthesizing derivatives of this compound revealed promising results as FXa inhibitors. These compounds exhibited high selectivity and bioavailability in preclinical models, indicating their potential for clinical application in managing thrombotic disorders .
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism in Pyrazolopyridines
Pyrazolopyridines exist in five isomeric forms based on ring fusion positions: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] . Key differences among these isomers include:
- Substituent Accessibility : The [3,4-c] isomer allows functionalization at the C-3, C-5, and C-7 positions, enabling diverse pharmacophore designs .
- Thermodynamic Stability : The 1H-pyrazolo[3,4-c]pyridine core exhibits greater stability compared to the 2H-pyrazolo[3,4-b]pyridine variant, influencing synthetic pathways and intermediate reactivity .
Anticoagulant Activity
- Apixaban ([3,4-c] isomer) : Binds FXa with high affinity (Ki < 1 nM) due to optimal positioning of its carboxamide and methoxyphenyl groups .
- Pyrazolo[3,4-b]pyridine Derivatives: While structurally similar, these compounds lack the tetrahydro ring system critical for FXa inhibition.
Kinase Inhibition
Physicochemical Properties
Biological Activity
1H-Pyrazolo[3,4-c]pyridine-3-carboxamide is a heterocyclic compound notable for its diverse biological activities. Its structure consists of a fused pyrazole and pyridine ring, which contributes to its interaction with various biological targets. This compound has been studied extensively for its potential therapeutic applications, particularly in oncology and cardiovascular diseases.
This compound acts primarily as an inhibitor of specific kinases, including factor Xa (FXa), which plays a critical role in the coagulation cascade. By inhibiting FXa, this compound prevents the formation of thrombin and blood clots, making it a valuable candidate for anticoagulant therapies. The selectivity and efficacy of this compound have been attributed to its structural similarity to purine bases, allowing it to competitively inhibit enzyme activity in various biochemical pathways .
Cellular Effects
The compound influences cellular processes by modulating cell signaling pathways and gene expression. Research indicates that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and differentiation. For instance, studies have shown that it affects tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. For example, derivatives with specific substitutions at the carboxamide linker or the pyrazole position exhibit varying levels of potency and selectivity against target enzymes. A notable derivative, Apixaban (BMS-562247), has demonstrated high potency against FXa with improved pharmacokinetic properties compared to other anticoagulants .
Case Studies
- Anticoagulant Activity : In preclinical studies, Apixaban has been shown to provide effective anticoagulation with a favorable safety profile. It was found to be highly selective for FXa over other serine proteases, minimizing bleeding risks associated with anticoagulant therapies .
- Anticancer Properties : A series of pyrazolo[3,4-b]pyridine derivatives were investigated for their potential in treating neurological disorders and cancers. These studies highlighted their ability to inhibit cancer cell lines by disrupting critical signaling pathways related to cell survival and proliferation .
Summary of Biological Activities
| Activity | Target/Pathway | Outcome |
|---|---|---|
| Anticoagulant | Factor Xa | Inhibition of thrombin formation |
| Anticancer | Tropomyosin receptor kinases (TRKs) | Inhibition of cancer cell proliferation |
| Neurological disorders | Cannabinoid receptors | Potential therapeutic effects in conditions like MS |
Q & A
Q. What are the key synthetic methodologies for preparing 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives?
The synthesis typically involves aminocarbonylative transformations starting from iodinated pyrazolo-pyridine precursors. A widely adopted protocol uses 3-iodo-1H-pyrazolo[3,4-b]pyridine as a starting material, reacting it with primary amines under CO-free conditions. CO is generated ex situ from formic acid, mesyl chloride, and triethylamine in a sealed two-chamber reactor (COware®), enabling high yields (up to 99%) without hazardous gaseous CO handling . This method avoids dicarbonylation or β-ketoamide byproducts, ensuring structural fidelity . For derivatives like apixaban, cyclization of carboxamido linkers to form bicyclic tetrahydropyrazolopyridinone scaffolds is critical for retaining pharmacological activity .
Q. How is the structural identity of this compound derivatives confirmed?
Structural characterization relies on a combination of spectroscopic and chromatographic techniques:
- IR spectroscopy : Key peaks include ~1650–1669 cm⁻¹ (amide C=O stretch) and ~1510 cm⁻¹ (aromatic C=C), as seen in apixaban analogues .
- NMR : Proton environments (e.g., tetrahydro-pyrazole protons at δ 2.5–4.0 ppm) and carbon signals for carbonyl groups (δ 160–170 ppm) are diagnostic .
- HPLC : Reverse-phase methods on core-shell columns validate purity (>95%) and monitor stability under stress conditions (e.g., acidic, oxidative) .
Q. What is the pharmacological significance of this scaffold in drug discovery?
The scaffold is a cornerstone in developing factor Xa inhibitors, exemplified by apixaban, a direct oral anticoagulant. Its bicyclic pyrazolo-pyridinone structure enables high selectivity for factor Xa (Ki < 1 nM) and oral bioavailability by balancing lipophilicity and hydrogen-bonding interactions . Modifications at the P1 (e.g., 4-methoxyphenyl) and P4 (e.g., 2-oxopiperidinyl) positions optimize binding to the enzyme's S1 and S4 pockets, respectively .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during carboxamide formation?
Critical parameters include:
- Temperature control : Maintaining 60–80°C prevents decomposition of reactive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic amine reactivity while stabilizing intermediates .
- Reagent stoichiometry : A 1.2:1 molar ratio of amine to iodinated precursor ensures complete conversion, as excess amine can lead to overalkylation .
For apixaban synthesis, refluxing in dichloromethane/methanol (1:1) followed by recrystallization achieves >90% purity .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for pyrazolo-pyridine derivatives?
Discrepancies often arise from substituent effects on pharmacokinetics (e.g., logP vs. bioavailability). Systematic approaches include:
- Bioisosteric replacement : Swapping 4-fluorobenzyl (compound 30) with adamantyl groups (compound 27) improves metabolic stability without sacrificing potency .
- Crystallographic studies : X-ray data of factor Xa-ligand complexes reveal steric clashes with bulky P4 groups, guiding iterative design .
- Pharmacokinetic profiling : Comparative studies in rodent models resolve discrepancies between in vitro potency and in vivo efficacy .
Q. How are stability-indicating methods validated for pyrazolo-pyridine carboxamides in formulation studies?
RP-HPLC methods using C18 columns and gradient elution (acetonitrile/0.1% trifluoroacetic acid) are standard. Key validation parameters:
- Forced degradation : Exposure to heat (80°C), UV light, and 3% H₂O₂ identifies degradation products (e.g., oxidation at the piperidinyl group) .
- Linearity and recovery : Calibration curves (1–100 µg/mL) with R² > 0.995 and recovery rates of 98–102% ensure accuracy .
- Column efficiency : Core-shell columns (e.g., Kinetex®) provide >50,000 plates/meter, resolving apixaban from impurities like de-methylated analogs .
Q. What computational tools predict the metabolic fate of pyrazolo-pyridine derivatives?
Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes. For instance:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
